molecular formula C20H20ClN3O4S2 B2967753 (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-00-8

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2967753
CAS No.: 850910-00-8
M. Wt: 465.97
InChI Key: FUOJKKWKXFIBOC-XDOYNYLZSA-N
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Description

The compound (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzothiazole-derived molecule featuring a unique combination of substituents:

  • Benzo[d]thiazol-2(3H)-ylidene core: A heterocyclic system with a thiazole ring fused to a benzene group.
  • 6-Chloro-3-ethyl substituents: A chlorine atom at position 6 and an ethyl group at position 3, influencing steric and electronic properties.

This compound’s Z-configuration at the imine bond (C=N) stabilizes the thiazole tautomer, a structural feature critical for its reactivity and biological interactions.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-2-24-17-8-5-15(21)13-18(17)29-20(24)22-19(25)14-3-6-16(7-4-14)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJKKWKXFIBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H12ClN3OS2
  • Molecular Weight : 373.88 g/mol
  • Density : 1.51 g/cm³ (predicted)
  • Boiling Point : 578.2 °C (predicted)
  • Acidity Constant (pKa) : -2.34 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction between appropriate benzothiazole derivatives and morpholino sulfonyl benzamide under controlled conditions. The synthetic pathway often includes steps such as nucleophilic substitutions and condensation reactions to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer).
  • Methodology : MTT assay was employed to evaluate cell viability, while flow cytometry was used to assess apoptosis and cell cycle arrest.

Results indicated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell growth and induced apoptosis in these cell lines, similar to other potent derivatives like B7 and 4i .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Research demonstrated that it reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse monocyte macrophages through enzyme-linked immunosorbent assay (ELISA) techniques. This suggests a dual mechanism where it not only targets cancer cells but also modulates inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to increased apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : By reducing pro-inflammatory cytokines, it may help in managing inflammation-related conditions.
  • Targeting Specific Receptors : Similar compounds have shown affinity towards various tumor receptors, indicating that this compound might also engage specific molecular targets within cancer pathways .

Case Studies

A recent study synthesized a series of benzothiazole derivatives, including this compound, and evaluated their biological activities using a variety of assays. The findings revealed that modifications to the benzothiazole core could enhance anticancer efficacy while maintaining low toxicity profiles .

Summary Table of Biological Activities

Activity TypeAssay MethodCell Lines TestedResults
AnticancerMTT AssayA431, A549, H1299Significant inhibition at 1-4 μM
Apoptosis InductionFlow CytometryA431, A549Increased apoptosis observed
Anti-inflammatoryELISARAW264.7Reduced IL-6 and TNF-α levels

Comparison with Similar Compounds

Triazole-Thiones and Sulfonyl-Substituted Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds 7–9 from ) share functional similarities with the target molecule:

  • Sulfonyl Groups: Both classes incorporate sulfonyl moieties (phenylsulfonyl vs. morpholinosulfonyl). The morpholine ring in the target compound likely enhances solubility compared to aromatic sulfonyl groups in triazoles .
  • Halogen Substituents : The 6-chloro group in the target compound mirrors halogenation in triazole derivatives (e.g., 2,4-difluorophenyl groups), which influence electronic effects and binding interactions.
  • Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, akin to the Z-configuration stabilization in the target compound’s imine bond .

Key Data :

Feature Target Compound Triazole-Thiones (7–9)
Sulfonyl Group Morpholinosulfonyl 4-X-phenylsulfonyl (X=H, Cl, Br)
Halogen Substituent 6-Chloro 2,4-Difluorophenyl
Tautomerism Z-imine stabilization Thione-thiol equilibrium
IR ν(C=S) (cm⁻¹) Not reported 1247–1255
Thiadiazol-2-ylidene Benzamides

Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () exhibit structural parallels:

  • Heterocyclic Core : Both feature a five-membered ring (thiadiazole vs. benzothiazole) with delocalized electron systems.
  • Benzamide Linkage : The para-substituted benzamide group in the target compound contrasts with meta-substituted aryl groups in thiadiazole derivatives.
  • Electronic Effects: The morpholinosulfonyl group in the target compound introduces strong electron-withdrawing effects, whereas the dimethylamino-acryloyl group in 4g provides electron-donating properties .

Key Data :

Feature Target Compound Thiadiazol-2-ylidene (4g)
Core Structure Benzo[d]thiazol-2(3H)-ylidene 3H-[1,3,4]-thiadiazol-2-ylidene
IR ν(C=O) (cm⁻¹) Not reported 1638–1690 (dual carbonyls)
Substituent Effects Electron-withdrawing (sulfonyl) Electron-donating (dimethylamino)
Thiazole-Admantane Hybrids

The compound N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide () shares a thiazole core and Z-configuration:

  • Bulk Substituents: The adamantane group in ’s compound and the morpholinosulfonyl group in the target both introduce steric bulk but differ in hydrophobicity (adamantane is lipophilic vs. morpholinosulfonyl’s polarity).
  • Enzyme Interactions: highlights enzyme inhibitory activity linked to the thiazole-naphthoquinone hybrid, suggesting the target compound’s sulfonyl group could modulate similar biological targets .

Key Data :

Feature Target Compound Thiazole-Admantane Hybrid
Core Configuration Z-imine Z-configuration
Key Substituent Morpholinosulfonyl Adamantane + naphthoquinone
Bioactivity Not reported Enzyme inhibitory activity

Physicochemical and Spectral Properties

  • IR Spectroscopy : The absence of ν(C=O) bands in triazole-thiones (1663–1682 cm⁻¹ in precursors vs. absence in tautomers) contrasts with the target compound’s expected carbonyl vibrations from the benzamide group .
  • Synthetic Routes: The target compound’s synthesis likely involves condensation reactions akin to triazole-thione formation (e.g., hydrazide-isothiocyanate coupling) but with morpholinosulfonyl-specific reagents .

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